molecular formula C8H9BrN2O B239816 N-(2-amino-5-bromophenyl)acetamide

N-(2-amino-5-bromophenyl)acetamide

Cat. No.: B239816
M. Wt: 229.07 g/mol
InChI Key: MQINAJPJOKVCDZ-UHFFFAOYSA-N
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Description

N-(2-Amino-5-bromophenyl)acetamide is a brominated aromatic acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an amino (-NH₂) group at the ortho position and a bromine atom at the para position. While direct data on this specific compound are absent in the provided evidence, structurally analogous brominated acetamides are extensively studied for their synthetic routes, physicochemical properties, and applications in pharmaceuticals and materials science. These compounds often exhibit bioactivity influenced by substituent patterns, such as antimicrobial or enzyme-inhibitory effects .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-(2-amino-5-bromophenyl)acetamide

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

MQINAJPJOKVCDZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)Br)N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-amino-5-bromophenyl)acetamide with structurally related acetamides from the provided evidence, focusing on substituent effects, synthesis, and applications.

Substituent Effects on Physicochemical Properties

Bromine and amino groups significantly influence molecular polarity, solubility, and reactivity. For example:

  • 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (C₉H₉BrN₂O₄, MW 289.08) features methoxy and nitro groups, increasing hydrogen bond acceptor capacity (Topological Polar Surface Area = 84.2 Ų) and likely improving solubility in polar solvents .
  • N-(2-Hydroxy-5-nitrophenyl)acetamide derivatives (e.g., CAS 3947-58-8) exhibit strong intermolecular hydrogen bonding due to hydroxyl and nitro groups, affecting crystallinity and thermal stability .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide Br, Cl, CH₃ C₉H₉BrClNO 262.53 Research intermediate; stored at -20°C
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Br, OCH₃, NO₂ C₉H₉BrN₂O₄ 289.08 High polar surface area (84.2 Ų)
N-(2-Hydroxy-5-nitrophenyl)acetamide OH, NO₂ C₈H₇BrN₂O₃ 259.06 Hydrogen bonding; crystallinity
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Br, OCH₃ C₁₅H₁₄BrNO₂ 324.18 Antimicrobial screening

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